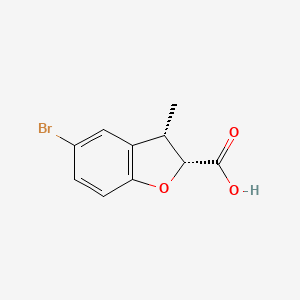

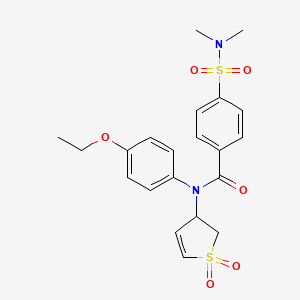

![molecular formula C26H24FN3O3 B2506273 1-(3-氟苯基)-4-[1-(2-羟基-3-苯氧基丙基)-1H-苯并咪唑-2-基]吡咯烷-2-酮 CAS No. 1018125-05-7](/img/structure/B2506273.png)

1-(3-氟苯基)-4-[1-(2-羟基-3-苯氧基丙基)-1H-苯并咪唑-2-基]吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties, synthesis, and potential applications in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related benzimidazole derivatives is well-documented. For instance, the synthesis of 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethylphenyl)]-2-pyrrolidinone involved alkylation of a related compound with ethyl chloroacetate in the presence of potassium carbonate, potassium hydroxide, and a catalytic amount of tetrabutylammonium iodide . This method could potentially be adapted for the synthesis of the compound by modifying the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole moiety, which is a fused ring system combining benzene and imidazole rings. The crystal structure of a related compound, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, revealed a planar molecule except for the pyrrolidin ring, which adopts an envelope conformation . This information can be useful in predicting the conformational preferences of the compound .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical transformations. For example, the study of chemical transformations of 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethylphenyl)]-2-pyrrolidinone showed the possibility of synthesizing a wide range of 1,2-disubstituted benzimidazoles with different functional groups . This suggests that the compound may also be amenable to a variety of chemical reactions, which could be useful for further derivatization or functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific substituents. For example, a series of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols displayed intense fluorescence with a large Stokes shift and high quantum yields, indicating potential applications as organic dyes . The photophysical properties of these compounds were influenced by the electronic features of the substituents. Similarly, the compound may exhibit unique photophysical properties that could be explored for various applications.

Relevant Case Studies

Case studies involving similar compounds have shown a range of biological activities. For instance, a non-ligand binding pocket antagonist of the androgen receptor was discovered using molecular topology techniques, which could serve as a lead for the development of new therapeutics . Additionally, thiazolopyrimidine derivatives exhibited significant anticancer activity against the U937 human histocytic lymphoma cell line, demonstrating the potential of such compounds in medicinal chemistry .

科学研究应用

聚(ADP-核糖)聚合酶(PARP)抑制剂的开发

1-(3-氟苯基)-4-[1-(2-羟基-3-苯氧基丙基)-1H-苯并咪唑-2-基]吡咯烷-2-酮在结构上与用于开发强效PARP抑制剂的一类化合物相关。这些抑制剂,如(S)-2-(2-氟-4-(吡咯烷-2-基)苯基)-1H-苯并咪唑-4-甲酰胺(A-966492),对PARP-1酶表现出高活性,并在癌症治疗中显示出前景,特别是在乳腺癌和黑色素瘤模型中,因为它们能够分布到肿瘤组织并穿过血脑屏障(Penning et al., 2010)。

化学转化和衍生物的合成

该化合物被用作各种化学转化的起点。研究表明,有可能合成一系列含有腙、吡咯、吡唑和苯并咪唑等多种片段的1,2-二取代苯并咪唑,证明了该化合物有机合成中的多功能性(Vaickelionienė et al., 2012)。

晶体结构和多组分反应

该化合物参与合成复杂分子,如3'-[(4-氟苯基)羰基]-5'-(羟甲基)-4'-苯基螺[吲哚-3,2'-吡咯烷]-2(1H)-酮,展示了其在为材料科学或药物创造具有特定晶体结构的化合物中的用途(Sharma et al., 2013)。

属性

IUPAC Name |

1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN3O3/c27-19-7-6-8-20(14-19)29-15-18(13-25(29)32)26-28-23-11-4-5-12-24(23)30(26)16-21(31)17-33-22-9-2-1-3-10-22/h1-12,14,18,21,31H,13,15-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFLRJDLLHRWBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)F)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

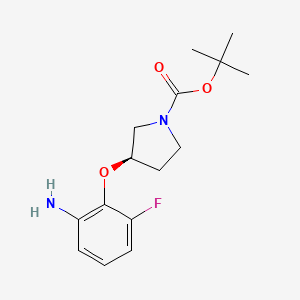

![1-{4-[(4-Phenylphthalazin-1-yl)oxy]phenyl}propan-1-one](/img/structure/B2506196.png)

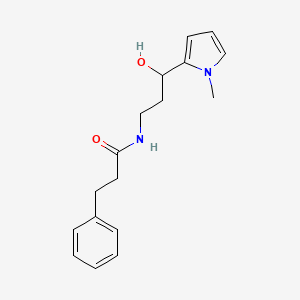

![3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2506199.png)

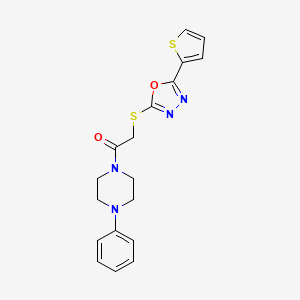

![[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2506202.png)

![4-tert-butyl-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2506207.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2506210.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2506213.png)